2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Description
This compound features an azetidine (four-membered nitrogen-containing ring) core with two key functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group widely used in peptide synthesis.
- Boc (tert-butoxycarbonyl): An acid-labile protecting group attached to the amino acid moiety. The molecular formula is C₃₀H₃₃N₃O₆ (inferred from structural analogs), and its structure combines rigidity from the azetidine ring with tunable reactivity from the Fmoc and Boc groups.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-21(22(28)29)15-12-27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDMEQDFDFGTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid , often abbreviated as Fmoc-Aze-Ac, is a synthetic organic molecule featuring a unique combination of a fluorene moiety and an azetidine ring. This structure is significant in medicinal chemistry, particularly for its applications in peptide synthesis and potential biological activities.
Structural Characteristics
Fmoc-Aze-Ac has the following structural formula:
This compound is characterized by:
- A fluorenylmethoxycarbonyl (Fmoc) group, commonly used as a protecting group in peptide synthesis.
- An azetidine ring , which may contribute to its biological activity by interacting with various biological targets.
Synthesis and Reactivity
The synthesis of Fmoc-Aze-Ac typically involves multi-step reactions utilizing reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate coupling reactions. Its stability under various conditions makes it an attractive candidate for peptide synthesis.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and potential applications of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-Pyrrolidine | Pyrrolidine ring | Different ring size influences stability |
| Fmoc-Piperidine | Piperidine ring | Alters steric effects compared to azetidine |
| Fmoc-Diaminobutyric Acid | Contains amino groups | Potentially enhances reactivity in biological systems |
Case Studies and Research Findings
Although direct studies specifically focusing on Fmoc-Aze-Ac are scarce, research on related compounds provides insights into its potential applications:
- Peptide Synthesis : The Fmoc group is widely recognized for its effectiveness in solid-phase peptide synthesis (SPPS), where it protects amino groups during the assembly of peptides.
- Biological Assays : Analogous compounds have been tested in various biological assays, showing promise as enzyme inhibitors or modulators in metabolic pathways. For instance, azetidine derivatives have been linked to selective inhibition of certain proteases, suggesting that Fmoc-Aze-Ac may share similar properties.
- Toxicity Studies : Preliminary toxicity assessments indicate that compounds with similar structures can exhibit harmful effects if ingested or if they come into contact with skin, underscoring the importance of safety evaluations in further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-imidazol-1-ylazetidin-3-yl]acetic Acid
- Molecular Formula : C₂₃H₂₁N₃O₄ .
- Collision Cross-Section (CCS) : 193.2 Ų ([M+H]+), indicating a compact structure .
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(3-fluorophenyl)azetidin-3-yl)acetic Acid
- Molecular Formula: C₂₆H₂₂FNO₄ .
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid
- Molecular Formula: C₂₁H₂₁NO₅ .
- Key Differences : Features a methyl group and oxy-acetic acid substituent, increasing polarity but also associated with skin/eye irritation hazards.
Modifications to the Amino Acid Moiety
2-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic Acid
- Molecular Formula: Not explicitly stated, but includes a trityl-protected imidazole (CAS: 1428125-83-0) .
- Key Differences : The trityl group improves solubility in organic solvents but complicates deprotection steps compared to Boc.
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid
- Molecular Formula: C₁₉H₁₇NO₄ .
- Key Differences: Replaces the Boc-amino acetic acid with a carboxylic acid, altering ionization and reactivity in peptide coupling.
(2,4-Difluorophenyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)acetic Acid
- Molecular Formula: C₂₄H₁₈F₂NO₄ (inferred) .
Stability and Reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
